
Sodium2-oxo-2-(oxolan-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium2-oxo-2-(oxolan-3-yl)acetate is a chemical compound with the molecular formula C6H7NaO4 and a molecular weight of 166.1072 g/mol . This compound is characterized by the presence of a sodium ion, an oxo group, and an oxolan ring, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of Sodium2-oxo-2-(oxolan-3-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of oxolan-3-yl acetic acid with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:
- The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
- The resulting product is cooled, filtered, and purified through recrystallization or other suitable purification techniques.
Oxolan-3-yl acetic acid: is dissolved in a suitable solvent such as ethanol or water.
Sodium hydroxide: is added to the solution, and the mixture is stirred at room temperature.
Industrial production methods may involve similar steps but on a larger scale, with additional considerations for yield optimization and cost-effectiveness .
Analyse Chemischer Reaktionen
Sodium2-oxo-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxo group is replaced by other functional groups such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity .
Wissenschaftliche Forschungsanwendungen
Sodium2-oxo-2-(oxolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Sodium2-oxo-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets. The oxo group and the oxolan ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Sodium2-oxo-2-(oxolan-3-yl)acetate can be compared with other similar compounds such as:
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate: This compound has a similar structure but includes fluorine atoms, which can significantly alter its chemical properties and reactivity.
Oxolan-3-yl 2-hydroxyacetate: This compound features a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H7NaO4 |
|---|---|
Molekulargewicht |
166.11 g/mol |
IUPAC-Name |
sodium;2-oxo-2-(oxolan-3-yl)acetate |
InChI |
InChI=1S/C6H8O4.Na/c7-5(6(8)9)4-1-2-10-3-4;/h4H,1-3H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
XCZSGFQBINUJGS-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC1C(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)
![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

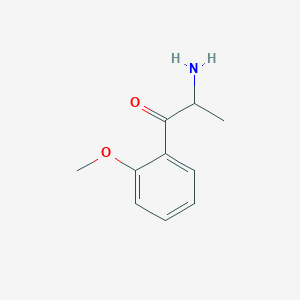
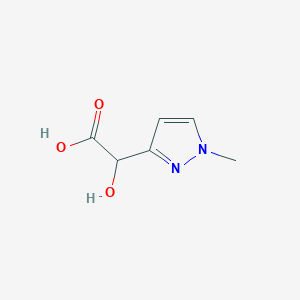
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)

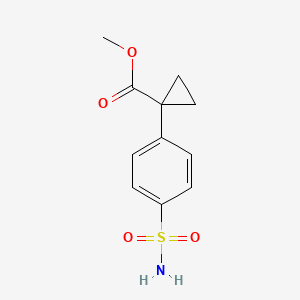

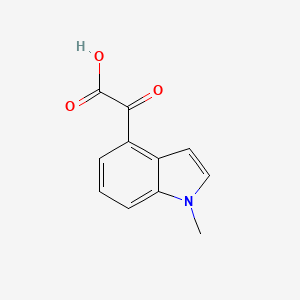
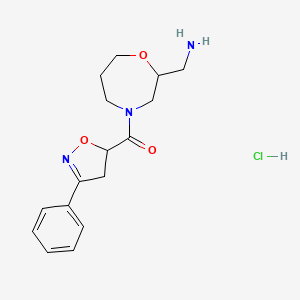
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
